molecular formula C4H5NO2 B046415 Methyl isocyanoacetate CAS No. 39687-95-1

Methyl isocyanoacetate

Cat. No.: B046415
CAS No.: 39687-95-1
M. Wt: 101.1 g/mol
InChI Key: CRXFROMHHBMNAB-UHFFFAOYSA-N
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Description

Methyl isocyanoacetate is an organic compound with the molecular formula C₄H₅NO₂. It is a versatile reagent used in organic synthesis, particularly known for its role in multicomponent reactions such as the Ugi reaction. The compound is characterized by the presence of both an isocyano group and an ester group, making it a valuable building block in the synthesis of various heterocyclic compounds.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isocyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with sodium cyanide to form methyl cyanoacetate, which is then converted to this compound using a suitable dehydrating agent such as phosphorus pentachloride. The reaction conditions typically involve:

  • Temperature: 50-70°C
  • Solvent: Anhydrous conditions are preferred
  • Catalyst: Phosphorus pentachloride or similar dehydrating agents

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl isocyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aldol Reactions: Catalysts like catechol-copper networks, solvents such as toluene, and room temperature conditions.

    Ugi Reactions: Various aldehydes, amines, and carboxylic acids under mild conditions.

Major Products:

    Oxazolines: Formed from aldol reactions.

    Multicomponent Reaction Products: Diverse heterocyclic compounds from Ugi reactions.

Scientific Research Applications

Methyl isocyanoacetate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Methyl cyanoacetate: Similar in structure but lacks the isocyano group.

    Ethyl isocyanoacetate: Similar functionality but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl isocyanoacetate is unique due to the presence of both the isocyano and ester groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to participate in multicomponent reactions makes it a valuable reagent in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFROMHHBMNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39687-95-1
Record name Methyl isocyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39687-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isocyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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